molecular formula C19H18N2O4 B12776371 4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid CAS No. 2138391-23-6

4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid

Cat. No.: B12776371
CAS No.: 2138391-23-6
M. Wt: 338.4 g/mol
InChI Key: RDMACYIXYRJJNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid involves several steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

CAS No.

2138391-23-6

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C19H18N2O4/c1-11(9-17(22)23)18(24)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

RDMACYIXYRJJNE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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